Enantioselective Synthesis Potential: The Chiral 2-Methyl Group as a Key Differentiator
Structural analysis confirms the compound possesses a chiral center at the 2-position due to the methyl substituent, creating distinct enantiomers. In contrast, the achiral analog 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 221290-03-5) cannot be used for stereoselective synthesis. Access to enantiopure tetrahydroquinoxaline derivatives is critical for synthesizing biologically active molecules, as demonstrated by the asymmetric hydrogenation of analogous quinoxaline substrates. This compound is supplied as a racemic mixture, providing a crucial starting point for chiral resolution or asymmetric catalysis research [1]. The ability to procure this specific racemate enables research groups to develop proprietary enantioselective routes, a capability not offered by achiral analogs.
| Evidence Dimension | Molecular Chirality for Asymmetric Synthesis Applications |
|---|---|
| Target Compound Data | Chiral center at C2; racemic mixture (1:1 enantiomers) |
| Comparator Or Baseline | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 221290-03-5) – no chiral center |
| Quantified Difference | Chiral vs. achiral; enables stereoselective synthesis |
| Conditions | Structural comparison based on chemical structure |
Why This Matters
For medicinal chemistry programs requiring the exploration of stereochemistry-activity relationships, the chiral nature of this building block is a mandatory, non-substitutable feature.
- [1] Urban, S.; Ortega, N.; Glorius, F. Ligand-Controlled Highly Regioselective and Asymmetric Hydrogenation of Quinoxalines Catalyzed by Ruthenium N-Heterocyclic Carbene Complexes. Angew. Chem. Int. Ed. 2011, 50 (16), 3803–3806. DOI: 10.1002/anie.201100010. View Source
